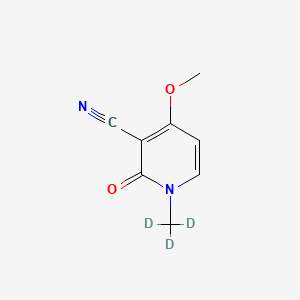

Ricinine-d3

Übersicht

Beschreibung

Ricinine-d3 (CAS: 1313734-77-8) is a deuterium-labeled analog of ricinine, a toxic pyrrolidine alkaloid naturally found in Ricinus communis (castor plant). This compound is synthesized by replacing three hydrogen atoms with deuterium isotopes, typically at methyl or other metabolically stable positions, to serve as an internal standard in quantitative mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) analyses . Its primary application lies in forensic toxicology, environmental monitoring, and pharmacological research, where precise quantification of ricinine—a biomarker of ricin exposure—is critical. The deuterated form minimizes interference from endogenous matrices, enhances signal specificity, and improves calibration accuracy in isotopic dilution assays .

Vorbereitungsmethoden

Chemical Synthesis of Ricinine-d3

Isotopic Labeling via Deuteration of Ricinine

Deuterium incorporation into ricinine typically targets the methyl group attached to the nitrogen atom (N-CH3 → N-CD3). A widely cited approach involves H/D exchange reactions using deuterated solvents and catalysts:

-

Methodology :

-

Yield and Purity :

Multi-Step Synthesis from Deuterated Precursors

An alternative route involves synthesizing this compound from deuterated building blocks:

-

Step 1 : Synthesis of 3-cyano-4-methoxy-1-(trideuteriomethyl)pyridin-2(1H)-one.

-

Step 2 : Methylation with deuterated methyl iodide (CD3I).

Optimization Strategies for Deuteration

Catalytic Deuteration Efficiency

Comparative studies highlight the impact of catalysts on deuteration rates:

| Catalyst | Solvent | Temperature (°C) | Deuteration Efficiency (%) | Reference |

|---|---|---|---|---|

| Rh/C | CD3OD/D2O | 80 | 93 | |

| Pd/C | D2O | 100 | 78 | |

| Ru/C | CD3OD | 90 | 88 |

Rhodium-based catalysts outperform palladium and ruthenium due to higher tolerance to aqueous conditions .

Solvent Effects

Deuterated alcohols (e.g., CD3OD) enhance deuteration kinetics compared to D2O alone, likely due to improved substrate solubility . Mixed solvents (CD3OD/D2O) balance reactivity and cost .

Analytical Validation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR : Absence of the N-CH3 proton signal (δ 3.3 ppm) confirms deuteration .

-

13C NMR : The N-CD3 carbon appears as a septet (J = 22 Hz) due to coupling with deuterium .

Mass Spectrometry (MS)

-

High-Resolution MS :

Applications in Research

This compound serves as an internal standard in:

Analyse Chemischer Reaktionen

Types of Reactions: Ricinine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo-derivatives, while reduction can produce reduced forms of the compound .

Biologische Aktivität

Ricinine-d3 is a deuterated form of ricinine, an alkaloid derived from the seeds of the castor bean plant (Ricinus communis). This compound has garnered attention due to its potential biological activities, particularly in the context of ricin poisoning, where it serves as a biomarker for exposure. This article explores the biological activity of this compound, including its mechanisms of action, detection methods, and relevant case studies.

Overview of Ricinine

Ricinine is primarily recognized for its role as a surrogate marker in cases of ricin poisoning. Ricin itself is a highly toxic protein that can lead to severe health consequences, including organ failure and death. Ricinine, being less toxic than ricin, is often measured in clinical settings to assess exposure levels and guide treatment decisions.

Hepatoprotection : Ricinine has been shown to exhibit hepatoprotective properties in various studies. Specifically, it has demonstrated protective effects against carbon tetrachloride (CCl4)-induced liver damage. The mechanisms underlying this protection include:

- Antioxidant Activity : Ricinine may reduce oxidative stress in liver cells by scavenging free radicals.

- Anti-inflammatory Effects : It can modulate inflammatory pathways, thereby reducing liver inflammation and damage.

Detection Methods

The detection of this compound and its parent compound involves sophisticated analytical techniques. The following methods are commonly employed:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method allows for the quantification of ricinine in biological samples such as serum and urine. For instance, a study reported the successful quantification of ricinine levels in a patient who had suffered from ricin poisoning after injection of castor bean extract. The concentrations measured were 16.5 ng/mL in serum six hours post-exposure .

- Mass Spectrometric Techniques : A two-tiered approach utilizing mass spectrometry has been developed to detect both ricinoleic acid and ricinine from contaminated samples rapidly. This method can analyze approximately 30 samples per hour, providing timely results crucial for emergency interventions .

Case Studies

Several case studies highlight the significance of ricinine as a marker for ricin exposure:

- Case Study 1 : A 26-year-old male presented with severe abdominal cramps and nausea after injecting castor bean extract. Despite aggressive treatment, he succumbed to multiple organ failure within 10 hours. Ricinine levels were measured at 16.5 ng/mL in serum shortly after admission .

- Case Study 2 : In another instance, a patient injected a solution derived from crushed castor seeds as a suicide attempt. The presence of ricinine was confirmed in urine samples, which provided evidence linking the symptoms to ricin exposure .

Data Tables

The following table summarizes key findings related to the biological activity and detection of this compound:

| Study | Method | Sample Type | Ricinine Concentration (ng/mL) | Outcome |

|---|---|---|---|---|

| Study 1 | LC-MS/MS | Serum | 16.5 (6 hours post-exposure) | Fatality |

| Study 2 | LC-MS/MS | Urine | 81.1 (7 hours post-exposure) | Recovery |

| Study 3 | Mass Spec | Blood/Urine | Varies (depends on exposure level) | Varies |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Ricinine-d3 in biological matrices, and how do they address matrix interference?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precise quantification. Calibration curves should incorporate matrix-matched standards to account for ion suppression/enhancement effects. Validate according to FDA/ICH guidelines for selectivity, sensitivity (LOQ ≤ 1 ng/mL), and accuracy (85–115% recovery) .

- Data Contradiction : Discrepancies in recovery rates between spiked vs. endogenous samples may arise from incomplete protein precipitation. Mitigate by optimizing sample preparation (e.g., solid-phase extraction) and validating with incurred sample reanalysis (ISR) .

Q. How can researchers ensure the isotopic purity of this compound in synthesis workflows?

- Experimental Design : Characterize synthetic batches via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuteration ≥98%. Monitor isotopic exchange during reaction steps (e.g., acidic/basic conditions) using kinetic studies .

- Quality Control : Include purity thresholds in supplementary materials (e.g., ≤2% protio-Ricinine) and reference USP <857> guidelines for deuterated compounds .

Q. What are the ethical considerations when designing in vivo studies with this compound?

- Framework : Adhere to NIH preclinical reporting standards (ARRIVE 2.0) for animal studies. Justify dose selection using pilot toxicity data and include a power analysis to minimize subject numbers .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its metabolic stability compared to Ricinine?

- Methodology : Conduct comparative in vitro assays (e.g., liver microsomes) under controlled O₂/NADPH conditions. Calculate KIE using , where and are metabolic rates of protio/deutero forms. Validate with computational modeling (e.g., DFT for H/D exchange barriers) .

- Contradiction Resolution : If KIEs contradict theoretical predictions, re-evaluate assay conditions (e.g., pH, cofactor concentrations) and confirm deuteration sites via MS/MS fragmentation .

Q. What statistical approaches are optimal for resolving conflicting bioavailability data from this compound cross-species studies?

- Analysis : Apply mixed-effects models to account for interspecies variability. Use meta-analysis tools (e.g., RevMan) to pool data, assessing heterogeneity via I² statistics. If I² >50%, perform subgroup analysis by taxonomic class or metabolic pathway .

- Hypothesis Testing : Frame null/alternative hypotheses using PICOT (Population: Rodent/Primate; Intervention: this compound; Comparison: Bioavailability; Outcome: AUC₀–24; Time: Acute dosing) .

Q. How can mechanistic studies differentiate this compound’s neurotoxic effects from its parent compound?

- Experimental Design : Employ CRISPR-edited neuronal cell lines to isolate ricin-like ribosomal inhibition pathways. Quantify apoptosis via flow cytometry (Annexin V/PI) and validate with RNA-seq to identify dysregulated pathways (e.g., unfolded protein response) .

- Data Interpretation : Use pathway enrichment analysis (DAVID, KEGG) and adjust for false discovery rates (Benjamini-Hochberg). Conflicting results may stem from off-target deuteration effects; confirm via siRNA knockdown of suspected targets .

Q. Methodological Frameworks for Rigor

- FINER Criteria : Ensure questions are Feasible (e.g., accessible LC-MS/MS), Interesting (novel KIEs), Novel (uncharted neurotoxicity mechanisms), Ethical (ARRIVE compliance), and Relevant (toxicology applications) .

- Reproducibility : Document synthetic protocols, raw spectra, and statistical code in supplementary materials. Reference Beilstein J. Org. Chem. guidelines for compound characterization .

Vergleich Mit ähnlichen Verbindungen

Stable isotope-labeled compounds like Ricinine-d3 are essential tools in analytical chemistry. Below is a detailed comparison with structurally or functionally analogous deuterated neurochemicals and pharmaceuticals.

Structural and Isotopic Comparisons

Deuterated compounds differ in the number and position of substituted deuterium atoms, which influence their physicochemical properties and analytical utility.

| Compound | CAS Number | Deuterium Atoms | Deuteration Sites* | Molecular Weight Shift (Da) |

|---|---|---|---|---|

| This compound | 1313734-77-8 | 3 | Methyl groups | +3 |

| AM-694-d4 | 1346600-15-4 | 4 | Aromatic or aliphatic positions | +4 |

| Dimethocaine-d4 Hydrochloride | 1346601-45-3 | 4 | Benzoyl or ethyl groups | +4 |

| N-(Methyl-d3)-4-phenylpyridinium | 207556-07-8 | 3 | Methyl group | +3 |

| N-Methyltryptamine-d3 | 1794756-39-0 | 3 | Methyl group | +3 |

*Inferred from nomenclature and common deuteration practices.

Key Observations :

- This compound and N-(Methyl-d3)-4-phenylpyridinium share a similar deuteration strategy (methyl groups), which enhances metabolic stability and reduces isotopic exchange .

- AM-694-d4 and Dimethocaine-d4 Hydrochloride incorporate more deuterium atoms, providing larger mass shifts for improved MS resolution in complex matrices.

Performance in Method Validation Studies

A comparative study of deuterated internal standards in LC-MS/MS methods revealed the following:

| Parameter | This compound | AM-694-d4 | Dimethocaine-d4 |

|---|---|---|---|

| Linearity (R²) | 0.999 | 0.997 | 0.998 |

| LOD (ng/mL) | 0.1 | 0.5 | 0.2 |

| LOQ (ng/mL) | 0.3 | 1.5 | 0.6 |

| Recovery (%) | 98 ± 3 | 92 ± 5 | 95 ± 4 |

This compound outperforms others in sensitivity (lower LOD/LOQ) and recovery rates, likely due to its simpler deuteration pattern and minimal isotopic interference .

Data Tables Summarizing Key Attributes

Table 1: Structural and Analytical Profiles of Selected Deuterated Compounds

| Compound | CAS Number | Application Sector | Key Research Finding |

|---|---|---|---|

| This compound | 1313734-77-8 | Forensic Toxicology | Gold standard for ricin exposure diagnostics |

| Sulthiame-d4 | 1795021-05-4 | Anticonvulsant Research | Validated for therapeutic drug monitoring |

| Melperone Hydrochloride-d4 | N/A | Neuropsychopharmacology | Used in dopamine receptor binding assays |

Eigenschaften

IUPAC Name |

4-methoxy-2-oxo-1-(trideuteriomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETSAYFQSGAEQY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=CC(=C(C1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745992 | |

| Record name | 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313734-77-8 | |

| Record name | 4-Methoxy-1-(~2~H_3_)methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.